

Validating the Structure of p-Menth-3-ene: A Comparative NMR Analysis

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Compound of Interest

Compound Name: *p-MENTH-3-ENE*

Cat. No.: B1215651

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In the structural elucidation of organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into the molecular framework. This guide provides a comparative analysis for the validation of the **p-menth-3-ene** structure, contrasting its predicted ¹H and ¹³C NMR spectral data with the experimentally determined data of its isomers, p-menth-1-ene and p-menth-4(8)-ene. This approach is invaluable for researchers, scientists, and drug development professionals in confirming molecular identity and purity.

Comparative NMR Data Analysis

The definitive identification of a specific isomer like **p-menth-3-ene** from a mixture of structurally similar compounds necessitates a detailed comparison of their NMR spectra. While experimental data for **p-menth-3-ene** is not readily available in public databases, we can leverage predictive models to generate an expected spectral profile. By comparing these predicted chemical shifts with the known experimental values of its isomers, a clear method for structural validation emerges.

¹H NMR Data Comparison

The proton NMR spectra are particularly useful for identifying the substitution pattern on the cyclohexene ring. The chemical shifts of the olefinic protons are highly indicative of the double bond's position.

Proton Assignment	Predicted ¹ H Chemical Shift (ppm) for p-Menth-3-ene	Experimental ¹ H Chemical Shift (ppm) for p-Menth-1-ene	Experimental ¹ H Chemical Shift (ppm) for p-Menth-4(8)-ene
Olefinic H	~5.4 (br s)	~5.37 (br s)	4.73 (s), 4.71 (s)
Isopropyl CH	~2.2 (m)	~1.9 (m)	~2.5 (m)
Methyl H (on ring)	~1.0 (d)	~1.65 (s)	~1.0 (d)
Isopropyl CH ₃	~0.9 (d)	~0.9 (d)	~1.7 (s)
Ring CH ₂	1.2 - 2.1 (m)	1.2 - 2.0 (m)	1.8 - 2.4 (m)
Ring CH	~1.8 (m)	~2.1 (m)	~2.8 (m)

Note: Predicted values for **p-menth-3-ene** are generated from computational models and may vary slightly from experimental values. Experimental data for isomers are compiled from various spectroscopic databases.

¹³C NMR Data Comparison

The carbon NMR spectrum provides a distinct fingerprint for each isomer, with the chemical shifts of the sp² hybridized carbons of the double bond being key differentiators.

Carbon Assignment	Predicted ¹³ C Chemical Shift (ppm) for p-Menth-3-ene	Experimental ¹³ C Chemical Shift (ppm) for p-Menth-1-ene	Experimental ¹³ C Chemical Shift (ppm) for p-Menth-4(8)-ene
C=C (quaternary)	~135	~134	~149
C=CH	~121	~121	~109
Isopropyl CH	~32	~32	~31
Methyl C (on ring)	~21	~24	~21
Isopropyl CH ₃	~20	~21	~22
Ring CH ₂	25 - 40	23 - 42	28 - 38
Ring CH	~45	~41	~47

Note: Predicted values for **p-menth-3-ene** are generated from computational models.

Experimental data for isomers are compiled from various spectroscopic databases.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural validation.

Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is free of particulate matter.

¹H NMR Acquisition:

- Spectrometer Frequency: 400 MHz or higher for better resolution.
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Acquisition Time (at): 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.
- Number of Scans (ns): 8-16 scans, depending on the sample concentration.
- Spectral Width (sw): 0-12 ppm.
- Referencing: The residual solvent peak is typically used for referencing (e.g., CDCl₃ at 7.26 ppm). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹³C NMR Acquisition:

- Spectrometer Frequency: 100 MHz or higher.

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Time (at): 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans (ns): 128 scans or more, as ^{13}C has a low natural abundance.
- Spectral Width (sw): 0-220 ppm.
- Referencing: The solvent peak is used for referencing (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Logical Workflow for Structure Validation

The process of validating a chemical structure using NMR data follows a logical progression, as illustrated in the diagram below.



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Caption: Workflow for NMR-based structure validation.

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